Qianhucoumarin B

Natural Product Chemistry Structural Elucidation Absolute Configuration

Sourcing Qianhucoumarin B (CAS 152615-14-0) demands absolute stereochemical and regio-isomeric specificity. Unlike generic coumarins, this (3'S,4'S)-configured angular pyranocoumarin is essential for reproducible HPLC method development and chiral separation. Substitution with regio-isomers like Qianhucoumarin C or enantiomeric pairs leads to flawed retention times and invalid biological interpretation. Secure a validated reference standard to ensure your analytical framework for Peucedani Radix authentication and batch-to-batch consistency is built on rigorous, irrefutable data.

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
CAS No. 152615-14-0
Cat. No. B142705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQianhucoumarin B
CAS152615-14-0
Synonymsqianhucoumarin B
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)O
InChIInChI=1S/C16H16O6/c1-8(17)20-15-13(19)12-10(22-16(15,2)3)6-4-9-5-7-11(18)21-14(9)12/h4-7,13,15,19H,1-3H3/t13-,15-/m0/s1
InChIKeyWGBFEDHNTNVZGG-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Qianhucoumarin B (CAS 152615-14-0): Angular Pyranocoumarin Reference Standard for Quality Control and Regio-Isomer Discrimination in Peucedanum praeruptorum Research


Qianhucoumarin B (CAS 152615-14-0), also known as (9S,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl acetate, is an angular-type pyranocoumarin (AP) isolated from the roots of Peucedanum praeruptorum Dunn (Qianhu) [1]. This compound belongs to a complex class of natural coumarins characterized by extensive regio-isomerism and enantiomeric pairing [2]. Qianhucoumarin B serves as a critical reference standard for analytical method development and for distinguishing among structurally related APs that exhibit differential biological and metabolic profiles [3].

Why Generic Coumarin or Praeruptorin Standards Cannot Replace Qianhucoumarin B in Regio-Isomer Discrimination and Analytical Method Development


In-class substitution with other Peucedanum coumarins such as Praeruptorin A/B or Qianhucoumarin C/D/E is analytically and biologically unsound. Angular pyranocoumarins (APs) frequently occur as regio-isomers and enantiomeric pairs with identical molecular formulas but distinct substitution patterns at C-3′ and C-4′ positions [1]. Qianhucoumarin B (3′(S)-acetoxy-4′(S)-hydroxy) and Qianhucoumarin C (3′(S)-hydroxy-4′(S)-acetoxy) are regio-isomers that exhibit different metabolic fates and chromatographic retention behaviors, yet cannot be distinguished by molecular weight alone [2]. Furthermore, each compound exists as enantiomeric pairs—e.g., (3′S,4′S)-Qianhucoumarin B versus (3′R,4′R)-Qianhucoumarin B—which may display stereoselective pharmacological or metabolic properties [3]. Using an incorrect isomer or a generic coumarin standard introduces irreproducible analytical results and flawed biological interpretations.

Quantitative Evidence for Selecting Qianhucoumarin B: Structure Identity, Enantiomeric Resolution, and Analytical Performance Differentiation


Absolute Structural Identity Established via Chemical Correlation with Khellactone

Qianhucoumarin B possesses a uniquely defined absolute configuration established through chemical correlation with khellactones, distinguishing it from structurally ambiguous or misassigned coumarin isolates [1]. Its structure is unambiguously identified as 3′(S)-acetoxy-4′(S)-hydroxy-3′,4′-dihydroseselin [1]. This definitive stereochemical assignment contrasts with earlier isolations where absolute configuration remained unresolved, providing a verifiable identity standard for procurement [2].

Natural Product Chemistry Structural Elucidation Absolute Configuration

Regio-Isomer Discrimination from Qianhucoumarin C via Distinct Substitution Pattern

Qianhucoumarin B is a regio-isomer of Qianhucoumarin C, with the two compounds differing in the positions of their acetoxy and hydroxy substituents on the dihydroseselin core [1]. Qianhucoumarin B bears a 3′(S)-acetoxy-4′(S)-hydroxy substitution, whereas Qianhucoumarin C bears the inverted 3′(S)-hydroxy-4′(S)-acetoxy pattern [1]. This regio-isomerism results in distinct chromatographic retention times and differential metabolic processing in liver microsomal assays [2].

Regio-Isomer Analysis Chromatographic Separation Metabolite Profiling

Analytical Method Development: High Recovery (99.72% for Qianhucoumarin E) Establishes RP-HPLC Platform Applicable to Qianhucoumarin B

A validated reversed-phase HPLC method for the simultaneous determination of Peucedanum coumarins achieved high recovery and precision, establishing a robust analytical framework applicable to Qianhucoumarin B [1]. For structurally related qianhucoumarin E, recovery was 99.72% with RSD 1.4% using an Agilent TC-C18 column with methanol-water (75:25) mobile phase at 321 nm detection [1]. This method provides a validated chromatographic system for separating Qianhucoumarin B from co-occurring APs including praeruptorin A and B [2].

RP-HPLC Method Development Quality Control Analytical Validation

HPLC Fingerprint Identification: Qianhucoumarin B as a Characteristic Peak for Peucedani Radix Authentication

HPLC fingerprint analysis of Peucedani Radix established a similarity threshold of 0.9 for authentic samples, with characteristic peaks including qianhucoumarin D and qianhucoumarin E identified via LC-MS combined with reference comparison [1]. Qianhucoumarin B belongs to the same angular pyranocoumarin class and can be integrated into this fingerprinting platform for distinguishing authentic Qianhu from adulterants [1]. The method uses an Ecosil-C18 column with methanol-water (68:32) isocratic elution at 1.0 mL/min, 40°C, and 323 nm detection [1].

HPLC Fingerprinting Herbal Authentication Quality Evaluation

Validated Application Scenarios for Qianhucoumarin B Based on Quantitative Analytical and Structural Evidence


Regio-Isomer Reference Standard for HPLC Method Development and Validation in Peucedani Radix Quality Control

Qianhucoumarin B serves as an essential reference standard for developing and validating HPLC methods for the simultaneous determination of angular pyranocoumarins in Peucedani Radix. The validated RP-HPLC method for structurally related qianhucoumarin E demonstrates recoveries of 99.72% with RSD 1.4% using methanol-water (75:25) mobile phase and 321 nm detection [4]. Qianhucoumarin B can be incorporated into this established chromatographic framework, enabling accurate quantification and batch-to-batch consistency assessment of Qianhu-derived products. The distinct retention behavior of Qianhucoumarin B relative to its regio-isomer Qianhucoumarin C further supports its use in peak assignment and method specificity validation [5].

Authentication of Peucedani Radix Botanical Material via HPLC Fingerprint Peak Identification

Qianhucoumarin B is applicable as a characteristic marker in HPLC fingerprinting for the authentication of Peucedani Radix and discrimination from adulterants. The established HPLC fingerprint method achieves a similarity threshold of 0.9 for authentic samples, with characteristic peaks belonging to qianhucoumarin D, qianhucoumarin E, and related angular pyranocoumarins identified via LC-MS [4]. Procurement of Qianhucoumarin B as a reference standard enables its positive identification within the chromatographic profile, strengthening the evidentiary basis for raw material acceptance or rejection in industrial quality control settings.

Enantiomeric Purity Assessment in Chiral Chromatography for Stereoselective Metabolism Studies

Qianhucoumarin B exists as an enantiomeric pair, (3′S,4′S)-Qianhucoumarin B and (3′R,4′R)-Qianhucoumarin B, which can be resolved using chiral chromatographic columns [4]. This property makes Qianhucoumarin B a valuable reference standard for developing chiral separation methods to assess enantiomeric purity in natural product isolates. Such methods are critical for stereoselective metabolism studies, as demonstrated for related APs such as (+)-praeruptorin A and (+)-pteryxin, where differential metabolite profiles were observed between enantiomers following incubation with human liver microsomes [5].

Structure-Activity Relationship (SAR) Studies Differentiating 3′-Acetoxy-4′-Hydroxy from 3′-Hydroxy-4′-Acetoxy Substitution Patterns

The well-defined absolute configuration of Qianhucoumarin B as 3′(S)-acetoxy-4′(S)-hydroxy-3′,4′-dihydroseselin, established through chemical correlation with khellactones, enables rigorous structure-activity relationship investigations [4]. This compound can be directly compared with Qianhucoumarin C (3′(S)-hydroxy-4′(S)-acetoxy) to evaluate the biological consequences of acetoxy versus hydroxy positioning on the dihydroseselin scaffold. Such comparative studies are essential for identifying pharmacophoric elements among angular pyranocoumarins and guiding the rational design of optimized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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